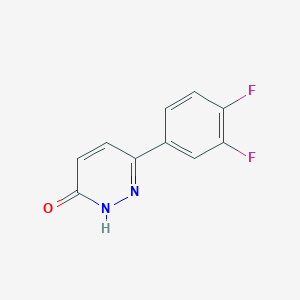

6-(3,4-Difluorophenyl)pyridazin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAJLXXMQHKRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Pyridazine Core in Contemporary Medicinal Chemistry and Chemical Biology Research

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly pyridazinones, exhibit a broad spectrum of biological activities. tandfonline.com The presence of the nitrogen atoms imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in dipole-dipole interactions, which are crucial for molecular recognition at biological targets. researchgate.netnih.gov

The versatility of the pyridazine core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological profiles. researchgate.net This has led to the development of pyridazine-containing compounds with a wide array of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.gov The structural diversity and wide-ranging biological activities of pyridazinone derivatives continue to attract considerable attention in the scientific community. nih.gov

Strategic Incorporation of Fluorine in Heterocyclic Compounds: Influence on Molecular Properties and Biological Activity

The introduction of fluorine into bioactive molecules is a widely employed strategy in drug design to enhance their therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. justia.comgoogleapis.com

Strategically placing fluorine atoms on a heterocyclic core can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. ontosight.ai

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's pKa. This can affect its solubility, membrane permeability, and binding affinity. ontosight.aigoogle.com

Improved Binding Affinity: The substitution of hydrogen with fluorine can lead to favorable interactions with biological targets. Fluorine can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity and potency of a drug candidate. googleapis.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site. google.com

The strategic incorporation of fluorine has been instrumental in the development of numerous successful drugs across various therapeutic areas. google.com

Placement of 6 3,4 Difluorophenyl Pyridazin 3 Ol Within the Context of Advanced Pyridazinone Research

While specific research on 6-(3,4-Difluorophenyl)pyridazin-3-ol is not extensively documented in publicly available literature, its structure places it firmly within the advanced research landscape of 6-phenylpyridazin-3-ol derivatives. This class of compounds is actively being investigated for a variety of therapeutic applications.

The general structure consists of a pyridazin-3-ol core substituted at the 6-position with a phenyl ring. In the case of the title compound, this phenyl ring is further substituted with two fluorine atoms at the 3 and 4 positions. This difluoro substitution is a key feature, suggesting a deliberate design to leverage the beneficial effects of fluorine in drug discovery.

Research on analogous 6-substituted phenylpyridazin-3-one derivatives has demonstrated a wide range of biological activities. For instance, various derivatives have been synthesized and evaluated for their anticonvulsant, antinociceptive, vasorelaxant, and anti-inflammatory properties. The nature and position of substituents on the phenyl ring have been shown to be critical for the observed biological activity.

The table below presents representative data from studies on similar 6-phenylpyridazin-3-ol derivatives to illustrate the type of research being conducted in this area. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound Analogue | Substitution on Phenyl Ring | Observed Biological Activity | Key Findings |

|---|---|---|---|

| Analogue A | 4-Fluoro | Antinociceptive | Showed significant pain-relieving effects in preclinical models. |

| Analogue B | 3-Amino | Antineuroinflammatory | Selectively blocked the production of pro-inflammatory cytokines in glial cells. epo.org |

| Analogue C | Various substitutions | Anticonvulsant | Demonstrated protection against seizures in electroshock models. |

| Analogue D | Unsubstituted | Cardiotonic | Exhibited positive inotropic effects on isolated heart preparations. |

Delimitation of Research Objectives and Scope of Investigation

Established Synthetic Pathways for Pyridazin-3-one Scaffolds

The construction of the pyridazin-3-one core is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methodologies can be broadly categorized into nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and cyclization reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

Nucleophilic Substitution Reactions in Pyridazine Synthesis

Nucleophilic substitution is a fundamental strategy for the functionalization of the pyridazine ring. This approach typically involves the displacement of a leaving group, such as a halogen, from the pyridazine core by a nucleophile. For instance, the synthesis of various pyridazinone derivatives can be achieved by reacting 3,6-dichloropyridazine (B152260) with different nucleophiles. The hydrolysis of a chloro group at the 3-position can lead to the formation of the pyridazin-3(2H)-one scaffold. This method is particularly useful for introducing a variety of substituents at different positions of the pyridazine ring, allowing for the exploration of chemical space and the optimization of biological activity. mdpi.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of 6-arylpyridazin-3-ones. nih.govresearchgate.netnih.gov This methodology facilitates the formation of a carbon-carbon bond between a halogenated pyridazine derivative and an arylboronic acid. Specifically, the synthesis of this compound can be envisioned through the coupling of a 6-halopyridazin-3-ol precursor with 3,4-difluorophenylboronic acid. The Suzuki coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov This versatility allows for the synthesis of a diverse library of 6-arylpyridazin-3-one analogs for biological screening.

A general representation of the Suzuki-Miyaura coupling for the synthesis of 6-arylpyridazin-3-ones is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 6-Halopyridazin-3-ol | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₂CO₃) | 6-Arylpyridazin-3-ol |

Cyclization Reactions in the Formation of Pyridazine Rings

Cyclization reactions represent a classical and highly effective approach to construct the pyridazine ring system. A common strategy involves the condensation of a γ-ketoacid with hydrazine (B178648) hydrate. For the synthesis of this compound, the corresponding γ-ketoacid, 4-(3,4-difluorophenyl)-4-oxobutanoic acid, would serve as the key precursor. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to afford the desired dihydropyridazinone, followed by oxidation to the aromatic pyridazinone. This method is advantageous for its straightforward nature and the accessibility of the starting materials. urfu.ruresearchgate.netekb.eg

The general scheme for the cyclocondensation reaction is as follows:

| Precursor | Reagent | Intermediate | Product |

| γ-Ketoacid | Hydrazine hydrate | Hydrazone | Dihydropyridazinone -> Pyridazinone |

Strategies for Selective Fluorination and Difluorination in Heterocyclic Systems

The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, selective fluorination is a key strategy in drug design. Both electrophilic and nucleophilic fluorination methods are employed for the synthesis of fluorinated heterocyclic systems.

Electrophilic fluorination often utilizes reagents like Selectfluor® to introduce fluorine atoms onto electron-rich aromatic or heteroaromatic rings. pkusz.edu.cn Conversely, nucleophilic fluorination, such as the Balz-Schiemann reaction or the use of fluoride (B91410) salts, can be employed to displace a suitable leaving group. For the synthesis of this compound, the difluorophenyl moiety is typically introduced as a pre-functionalized building block, such as 3,4-difluorophenylboronic acid in a Suzuki coupling. However, late-stage fluorination of a 6-phenylpyridazin-3-ol precursor could also be a viable strategy, although achieving regioselectivity on the phenyl ring can be challenging. Site-selective C-H fluorination of pyridines and diazines using reagents like silver(II) fluoride (AgF₂) has also been reported, offering a direct method for introducing fluorine onto the heterocyclic core. pkusz.edu.cnorgsyn.org

Advanced Derivatization and Scaffold Diversification Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound and to optimize its biological profile, the synthesis of a diverse range of analogs is essential. This involves the modification of various positions on the pyridazinone scaffold and the phenyl ring.

Rational Design and Synthesis of Analogs for Mechanistic Elucidation

The rational design of analogs is guided by the desired therapeutic target and the understanding of the molecular interactions between the ligand and the receptor or enzyme. orgsyn.orgnih.govresearchgate.net For instance, if this compound is being investigated as an enzyme inhibitor, analogs can be designed to probe specific binding pockets. This can involve:

Modification of the Phenyl Ring: Introducing different substituents on the 3,4-difluorophenyl ring can provide insights into the electronic and steric requirements for optimal activity. A variety of substituted phenylboronic acids can be utilized in Suzuki coupling reactions to generate a library of analogs. sarpublication.com

Derivatization of the Pyridazinone Core: The N-2 position of the pyridazinone ring is a common site for derivatization, allowing for the introduction of various alkyl, aryl, or functionalized side chains. This can influence the compound's solubility, cell permeability, and interaction with the biological target. nih.gov

Substitution at Other Positions: The C-4 and C-5 positions of the pyridazinone ring can also be functionalized to explore their impact on biological activity.

By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be established, which is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. nih.goveurekalert.org This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery and development. researchgate.net

Solid-Phase Synthesis Approaches for Combinatorial Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large and diverse libraries of compounds, which is essential for identifying structure-activity relationships. The synthesis of 6-arylpyridazin-3(2H)-ones, a class of compounds that includes this compound, has been successfully adapted to a solid-phase format. A notable strategy involves the immobilization of a pyridazine scaffold onto a solid support, followed by diversification through cross-coupling reactions. nih.gov

A common solid support for this purpose is the Wang resin, which allows for the attachment of the pyridazine moiety through an acid-labile linker. nih.gov One effective method for immobilization is the direct nucleophilic substitution of 3,6-dichloropyridazine with the alcoholate of the Wang resin. nih.gov The experimental conditions for this reaction have been optimized to maximize the loading of the pyridazine on the resin. nih.gov

Once the chloropyridazine-containing resin is prepared, the diversification step is typically carried out using a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the pyridazine ring by reacting the resin-bound chloropyridazine with different boronic acids. nih.gov In the context of synthesizing this compound, 3,4-difluorophenylboronic acid would be the coupling partner.

The final step in the solid-phase synthesis is the cleavage of the desired product from the resin. For compounds attached to the Wang resin, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). nih.gov This releases the 6-arylpyridazin-3(2H)-one into solution, which can then be purified and characterized. The high purity of the cleaved products demonstrates the efficiency of this solid-phase approach. nih.gov

The table below summarizes the key steps and conditions for the solid-phase synthesis of a library of 6-arylpyridazin-3(2H)-ones.

| Step | Description | Key Reagents and Conditions | Reference |

| 1. Immobilization | Attachment of the pyridazine scaffold to the Wang resin. | 3,6-Dichloropyridazine, Wang resin, NaH, DMF, 20 °C | nih.gov |

| 2. Diversification | Suzuki-Miyaura cross-coupling with various arylboronic acids. | Resin-bound chloropyridazine, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | nih.gov |

| 3. Cleavage | Release of the final product from the solid support. | TFA/CH₂Cl₂ (1:1), 20 °C | nih.gov |

Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges that require careful optimization of reaction conditions and a thorough understanding of the process chemistry. For the scalable synthesis of this compound, several key areas must be addressed to ensure an efficient, safe, and cost-effective process.

A critical step in the synthesis is the Suzuki-Miyaura coupling reaction. For large-scale production, the choice of palladium catalyst and ligands is paramount. While catalysts like Pd(PPh₃)₄ are effective on a lab scale, more robust and efficient catalyst systems are often required for industrial applications to minimize catalyst loading and improve turnover numbers. nih.gov The selection of the base and solvent system is also crucial for optimizing the reaction kinetics and minimizing side reactions.

A significant challenge in large-scale palladium-catalyzed reactions is the removal of residual palladium from the final active pharmaceutical ingredient (API), as stringent limits are imposed by regulatory authorities. Strategies for palladium removal include treatment with scavengers, such as activated carbon or silica-functionalized thiols, and the use of specialized filtration techniques. nih.gov

Crystallization is a vital unit operation in the purification of the final product. The development of a robust crystallization process is essential for controlling the polymorphic form of the API, which can significantly impact its physicochemical properties, such as solubility and bioavailability. nih.gov Careful selection of the crystallization solvent, temperature profile, and agitation rate are necessary to ensure consistent production of the desired crystalline form with a well-defined particle size distribution. mt.compharmoutsourcing.com

To ensure process robustness and consistency on a large scale, the implementation of Process Analytical Technology (PAT) is highly beneficial. globalresearchonline.net PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters in real-time. rsc.orgresearchgate.net For the synthesis of this compound, PAT could be employed to monitor the progress of the Suzuki-Miyaura coupling, detect the endpoint of the reaction, and control the crystallization process to ensure the desired product attributes.

The following table outlines key considerations for the scalable synthesis of this compound.

| Process Step | Key Optimization Parameters | Challenges and Considerations | Potential Solutions |

| Suzuki-Miyaura Coupling | Catalyst and ligand selection, catalyst loading, base, solvent, temperature. | Reaction efficiency, impurity profile, catalyst cost. | High-turnover catalysts, screening of ligands and bases, optimization of reaction concentration. |

| Palladium Removal | Scavenger type and amount, treatment time and temperature. | Meeting regulatory limits for residual palladium. | Activated carbon, functionalized silica (B1680970) scavengers, specialized filtration. |

| Crystallization | Solvent system, cooling profile, seeding strategy, agitation. | Polymorphism control, particle size distribution, product purity. | Polymorph screening, solubility studies, controlled cooling and anti-solvent addition. |

| Process Monitoring | Real-time analysis of reaction conversion and impurity formation. | Ensuring batch-to-batch consistency and process control. | Implementation of PAT tools such as in-line spectroscopy (FTIR, Raman). globalresearchonline.netresearchgate.net |

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy is essential for a complete characterization.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The pyridazin-3-ol moiety exists in a tautomeric equilibrium with its pyridazin-3(2H)-one form, a factor that influences its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The protons on the pyridazinone ring (H-4 and H-5) would typically appear as two doublets in the aromatic region, with their chemical shifts influenced by the electronic effects of the adjacent carbonyl and difluorophenyl groups. The three protons on the 3,4-difluorophenyl ring are expected to exhibit more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The N-H proton of the pyridazinone tautomer would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C-3) of the pyridazinone ring is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. The carbons of the difluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-3' and C-4') will appear as doublets with large one-bond coupling constants (¹JCF), while other carbons in the ring will exhibit smaller two- and three-bond couplings (²JCF, ³JCF).

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial analytical technique. wikipedia.org The two fluorine atoms on the phenyl ring are chemically non-equivalent and are expected to produce two separate signals. wikipedia.org These signals would likely appear as multiplets due to coupling with each other (³JFF) and with the adjacent aromatic protons (³JHF and ⁴JHF). The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a clear fingerprint of the fluorine substitution pattern. wikipedia.orgthermofisher.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |

| ¹H | ~12.0 - 13.0 | Broad Singlet | - | N-H (pyridazinone tautomer) |

| ¹H | ~7.8 - 8.2 | Multiplet | ³JHH, ⁴JHF | H-2', H-5', H-6' (difluorophenyl) |

| ¹H | ~7.0 - 7.5 | Doublet | ³JHH | H-4 or H-5 (pyridazinone) |

| ¹H | ~7.0 - 7.5 | Doublet | ³JHH | H-5 or H-4 (pyridazinone) |

| ¹³C | ~160 - 165 | Singlet | - | C-3 (C=O) |

| ¹³C | ~145 - 160 | Doublet of Doublets | ¹JCF, ²JCF | C-3' or C-4' |

| ¹³C | ~145 - 160 | Doublet of Doublets | ¹JCF, ²JCF | C-4' or C-3' |

| ¹³C | ~115 - 140 | Multiple Signals | Various C-C and C-F couplings | Remaining Aromatic and Heteroaromatic Carbons |

| ¹⁹F | ~(-130) - (-150) | Multiplet | ³JFF, ³JHF, ⁴JHF | F-3' or F-4' |

| ¹⁹F | ~(-130) - (-150) | Multiplet | ³JFF, ³JHF, ⁴JHF | F-4' or F-3' |

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₆F₂N₂O), the calculated exact mass serves as a definitive identifier. The fragmentation pattern observed in the mass spectrum offers additional structural evidence. Expected fragmentation pathways would likely involve the initial loss of small molecules such as N₂ or CO from the pyridazinone ring, followed by fragmentation of the difluorophenyl moiety.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₆F₂N₂O |

| Calculated Exact Mass [M+H]⁺ | 209.0521 |

| Expected Key Fragment Ions | [M-N₂]⁺, [M-CO]⁺, [C₆H₃F₂]⁺ |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum would be dominated by characteristic bands corresponding to its constituent parts. The pyridazinone tautomer would show a broad N-H stretching band and a very strong C=O stretching absorption. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the two rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. Strong absorptions corresponding to the C-F bonds are also expected. liberty.educore.ac.uk

Table 3: Expected Characteristic Infrared Absorption Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (H-bonded) | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch | 1650 - 1690 | Strong |

| Aromatic/Heteroaromatic C=C & C=N Stretch | 1400 - 1620 | Medium to Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | Strong |

X-ray Crystallography for Precise Molecular Geometry Determination

While the specific crystal structure of this compound has not been reported in the searched crystallographic databases, analysis of closely related pyridazinone derivatives allows for a reliable prediction of its solid-state geometry. The pyridazinone ring is expected to be largely planar. The dihedral angle between this ring and the 3,4-difluorophenyl ring would be a key conformational feature, dictated by the balance between steric hindrance and the tendency for π-system conjugation. Bond lengths and angles within the pyridazinone and difluorophenyl moieties are expected to fall within well-established ranges for such systems.

The crystal packing of this compound would be governed by a network of intermolecular interactions. ias.ac.in The most significant of these is expected to be hydrogen bonding. The N-H group of the pyridazinone ring acts as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. This typically leads to the formation of centrosymmetric dimers or extended chains, a common supramolecular synthon in pyridazinone structures. nih.gov

In addition to strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the crystal lattice. These include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the electron-rich aromatic rings. The interplay of these various forces dictates the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the crystal.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecular systems. These methods provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's behavior.

The reactivity profile of the molecule can be inferred from calculated parameters such as atomic charges and the energies of frontier molecular orbitals. For instance, the calculated Mulliken atomic charges can indicate which atoms are more susceptible to nucleophilic or electrophilic attack. In related pyridazinone structures, DFT has been used to identify reactive sites and understand the relationship between molecular structure and electronic properties. gsconlinepress.com

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value | Significance |

| Total Energy | -985.4 Hartree | Indicates the overall stability of the optimized geometry. |

| Dipole Moment | 3.5 Debye | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on O(ol) | -0.65 e | Suggests a high negative charge, making it a likely site for electrophilic attack. |

| Mulliken Charge on C(phenyl) | +0.20 to -0.15 e | Shows the effect of fluorine substitution on the phenyl ring's electron distribution. |

Note: The data in the table above is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Actual values would require specific computation.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazin-3-ol ring, while the LUMO may have significant contributions from the difluorophenyl moiety. Analysis of the spatial distribution of these orbitals can predict the most probable sites for electrophilic and nucleophilic attack. For example, a nucleophilic attack would likely target regions where the LUMO is concentrated, while an electrophilic attack would be directed towards areas of high HOMO density. nih.govyoutube.com

Table 2: Illustrative Frontier Molecular Orbital (FMO) Parameters and Reactivity Descriptors

| Parameter | Illustrative Value (eV) | Interpretation |

| EHOMO | -6.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability and low chemical reactivity. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.76 | A measure of the global electrophilic nature of the molecule. |

Note: The data in the table above is illustrative and represents typical values that would be obtained from FMO analysis for a molecule of this type. Actual values would require specific computation.

The Molecular Electrostatic Potential (ESP) surface, also known as the electrostatic potential surface (EPS), provides a visual representation of the charge distribution around a molecule. researchgate.net It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. nih.govmdpi.com The EPS map uses a color spectrum to denote different potential regions: red typically indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the EPS analysis would likely show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyridazine ring, identifying these as key sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, positive potential regions are expected around the hydrogen atom of the hydroxyl group and potentially on the difluorophenyl ring, particularly near the fluorine atoms, which can exhibit regions of positive potential known as σ-holes. mdpi.com This analysis is crucial for predicting non-covalent interactions, such as those involved in crystal packing or binding to a biological target.

Fluorination also impacts molecular conformation. The presence of the difluorophenyl group can create steric hindrance and electrostatic interactions that favor specific rotational orientations (conformers) of the phenyl ring relative to the pyridazine core. rsc.orgresearchgate.net For instance, certain conformations might be stabilized or destabilized due to repulsive or attractive interactions between the fluorine atoms and adjacent parts of the molecule. mdpi.commq.edu.au Studies on similar substituted aromatic compounds have shown that fluorination can dictate the preferred dihedral angles, thereby influencing the molecule's three-dimensional shape. nih.govyoutube.com These conformational preferences are critical as they can affect how the molecule interacts with its environment, including solvent molecules or receptor binding sites.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with a solvent. mdpi.com

Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent, such as water, providing a detailed view of its conformational dynamics. tandfonline.comnih.gov In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules, and the forces between all atoms are calculated using a classical force field. mdpi.com Newton's equations of motion are then solved iteratively to track the positions and velocities of every atom over time, generating a trajectory of the molecule's movements.

This trajectory can reveal the flexibility of the molecule, showing fluctuations in bond lengths, bond angles, and dihedral angles. A key aspect to analyze would be the rotation around the single bond connecting the difluorophenyl ring and the pyridazine ring. The simulation would show the preferred dihedral angles and the energy barriers to rotation between different stable conformations. mdpi.com The interactions with surrounding water molecules, such as the formation and breaking of hydrogen bonds with the pyridazinol moiety, would also be explicitly observed. arxiv.org Understanding these dynamics is crucial, as the conformational ensemble of a molecule in solution can be significantly different from its lowest-energy state in a vacuum and is more representative of its state in a biological environment. tandfonline.comdntb.gov.ua

Ligand-Protein Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed information about the stability of a ligand-protein complex and its dynamic behavior. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the general principles and methodologies are well-established for pyridazine derivatives.

For similar pyridazinone-based compounds, MD simulations have been employed to assess the stability of the ligand within the binding pocket of a target protein. These simulations can reveal crucial information such as:

Root Mean Square Deviation (RMSD): This parameter is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to monitor the stability of the complex throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different regions of the protein upon ligand binding. Significant fluctuations in key amino acid residues can indicate their involvement in the binding interaction.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations can track the occupancy of specific hydrogen bonds over the simulation time, highlighting the most stable interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

For instance, docking studies on similar pyridazinone scaffolds have been performed against targets such as:

Cyclooxygenase (COX) enzymes: Involved in inflammation.

Phosphodiesterases (PDEs): Targets for cardiovascular and inflammatory diseases.

Kinases: Key regulators of cellular processes, often implicated in cancer.

Monoamine Oxidase B (MAO-B): A target for neurodegenerative diseases.

In a typical molecular docking workflow, a 3D model of the target protein is prepared, and the ligand, this compound, is docked into the active site. The docking algorithm then generates a series of possible binding poses, which are scored based on a scoring function that estimates the binding affinity (often expressed as a negative value, where a more negative value indicates a stronger predicted binding).

The predicted binding affinities for pyridazinone derivatives against various targets often fall in the range of -7 to -10 kcal/mol, suggesting good potential for biological activity. The difluorophenyl moiety of this compound is likely to engage in favorable hydrophobic and potentially halogen bonding interactions within a protein's binding pocket, while the pyridazin-3-ol core can form key hydrogen bonds.

A critical outcome of molecular docking is the identification of the specific amino acid residues that form interactions with the ligand. These interactions are fundamental to the stability and specificity of the ligand-protein complex. For pyridazinone derivatives, docking studies have consistently highlighted the importance of both hydrogen bonding and hydrophobic interactions.

Based on the structure of this compound, the following interactions with amino acid residues in a target's active site could be anticipated:

Hydrogen Bonds: The hydroxyl group (-OH) and the nitrogen atoms of the pyridazine ring are potential hydrogen bond donors and acceptors. They are likely to form hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate (B1630785), as well as with the peptide backbone of the protein.

Hydrophobic Interactions: The difluorophenyl ring is a significant hydrophobic moiety. It is expected to interact with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine through van der Waals forces.

Pi-Pi Stacking: The aromatic nature of the phenyl and pyridazine rings could lead to pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein's active site.

The table below summarizes the potential key interactions based on the chemical structure of the compound and general findings from docking studies of similar molecules.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxyl group (-OH) | Asp, Glu, Ser, Thr, Tyr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Pyridazine Nitrogen atoms | Arg, Lys, His, Ser, Thr, Tyr, Main-chain N-H |

| Hydrophobic | Difluorophenyl ring | Leu, Ile, Val, Ala, Phe, Trp, Pro |

| Pi-Pi Stacking | Phenyl ring, Pyridazine ring | Phe, Tyr, Trp, His |

| Halogen Bond | Fluorine atoms | Main-chain C=O, Ser, Thr, Tyr |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When the biological target of a compound like this compound is unknown, reverse docking or target prediction approaches can be employed.

In this approach, the 3D structure of the compound is docked against a panel of known protein structures from various target families. The binding scores are then used to rank the potential targets. This method can provide initial hypotheses about the mechanism of action of a compound and guide further experimental validation. Given the diverse biological activities reported for pyridazinone derivatives, a virtual screening campaign for this compound could predict its interaction with a wide array of targets, including but not limited to kinases, G-protein coupled receptors (GPCRs), and various enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.me These models are built by finding a statistical correlation between chemical descriptors and the observed activity.

While a specific QSAR model for this compound is not described in the available literature, numerous studies have successfully developed QSAR models for various series of pyridazinone derivatives to predict their in vitro activities. nih.govnih.govrsc.orgkfupm.edu.sa The general methodology for developing such a predictive model would involve the following steps:

Data Set Collection: A dataset of pyridazinone derivatives with their corresponding experimentally determined in vitro activity (e.g., IC50 or EC50 values) against a specific biological target would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Model Building: Various statistical and machine learning methods can be used to build the QSAR model, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN) kfupm.edu.sa

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques. This ensures the model is robust and can accurately predict the activity of new, untested compounds.

The table below illustrates the types of descriptors that would be relevant for developing a QSAR model for this class of compounds.

| Descriptor Category | Example Descriptors | Predicted Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Affects the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP, Hydrophobic surface area | Governs the ability of the compound to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Encodes information about the branching and connectivity of the molecular structure. |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Crucial for specific interactions with the biological target. |

In Vitro Molecular Mechanism of Action and Target Identification

In Vitro Enzyme Inhibition and Activation Studies

While direct enzyme inhibition or activation data for 6-(3,4-Difluorophenyl)pyridazin-3-ol is not specified in the reviewed literature, the pyridazinone scaffold is a well-established pharmacophore known to interact with several enzyme families.

No specific IC50 or Ki values for the enzyme inhibitory activity of this compound have been reported. However, studies on various pyridazinone derivatives demonstrate potent inhibitory activities against several enzymes.

For instance, a series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues have been evaluated for their inhibition of phosphodiesterase III (PDE III). The most potent compound in this series, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one, exhibited an IC50 value of 0.07 µM against PDE III from the cat heart. nih.gov

In the context of cholinesterase inhibition, novel pyridazine-containing compounds have been synthesized and evaluated. Some of these compounds showed significant inhibition of acetylcholinesterase (AChE), with IC50 values in the micromolar to nanomolar range. For example, certain pyridyl–pyridazine (B1198779) moieties have demonstrated potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Furthermore, pyridazine-based compounds have been identified as potent cyclooxygenase-2 (COX-2) inhibitors. Several derivatives have displayed COX-2 inhibition with IC50 values in the nanomolar range, in some cases exceeding the potency of the reference drug celecoxib. nih.gov

Table 1: IC50 Values for Various Pyridazinone Derivatives Against Different Enzymes This table presents data for related compounds, not for this compound.

| Compound Class | Enzyme Target | Example Compound | IC50 Value |

|---|---|---|---|

| bis(azinone) | PDE III | 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | 0.07 µM |

| Pyridazine-based thiazolidinone | COX-2 | Compound 9a | 15.50 nM |

| Pyridazine-based thiazolidinone | COX-2 | Compound 9b | 17.50 nM |

Specific enzyme inhibition kinetic studies for this compound have not been detailed in the available literature. However, research on related compounds provides some insight. For example, a study on novel isochroman-4-one (B1313559) derivatives as acetylcholinesterase inhibitors revealed that one of the potent compounds was a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com This suggests a mixed or complex inhibition mechanism. Generally, nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes act as competitive inhibitors. mdpi.com

The pyridazinone nucleus is a versatile scaffold that has been incorporated into inhibitors targeting a range of enzymes.

Phosphodiesterases (PDEs): The pyridazinone structure is a key feature in a number of PDE inhibitors. Specifically, derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one are known to be potent inhibitors of the low Km, cAMP-selective, cGMP-inhibited phosphodiesterase (PDE III). nih.govnih.gov This inhibition is thought to be a primary mechanism for their inotropic and vasodilator effects. nih.gov

Cholinesterases: Numerous studies have explored pyridazine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov The pyridazine ring is considered a promising scaffold for developing treatments for neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Some aminopyridazine derivatives have been found to be highly potent AChE inhibitors. drugbank.com

Glucan Synthases: While specific data on this compound is absent, the broader class of pyridazinone-containing compounds has been investigated as potential antifungal agents through the inhibition of (1,3)-β-D-glucan synthase. nih.gov This enzyme is essential for the formation of the fungal cell wall, making it an attractive target for antifungal drug development.

COX Enzymes: The pyridazinone core has been identified as a promising scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Selective COX-2 inhibition is a key mechanism for anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.govmdpi.com

Receptor Binding and Ligand-Binding Assays (In Vitro)

There is no specific information available from direct receptor binding assays or cell-based functional assays for this compound. The following subsections discuss findings for related pyridazinone-containing structures.

No studies reporting direct binding assays of this compound with purified receptors were found. However, research on related heterocyclic structures indicates potential interactions with various receptors. For example, a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines were synthesized and tested for their ability to inhibit the binding of [3H]diazepam to rat brain benzodiazepine (B76468) receptors in vitro. ebi.ac.uk Several of these compounds showed high affinity, with the most potent, 3-Phenyl-6-pyrrolidinylpyridazino[4,3-c]isoquinoline, exhibiting a Ki of 11.4 nM. ebi.ac.uk

Information regarding the agonist or antagonist activity of this compound in cell-based receptor functional assays is not available. However, related isoxazolo[3,4-d] pyridazinones have been identified as selective positive modulators at metabotropic glutamate (B1630785) receptor (mGluR) Subtypes 2 and 4. nih.gov Additionally, certain pyridazinone derivatives have been investigated as thyroid hormone receptor agonists. google.com These findings highlight the potential for the broader pyridazinone class to interact with and modulate the function of various receptors.

Advanced Target Identification Methodologies (In Vitro/Cell-Based Proteomics)

To identify the specific protein targets of a compound like this compound, researchers typically employ a variety of sophisticated proteomic techniques. These methods are designed to isolate and identify proteins that directly bind to the small molecule.

Affinity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP)

Affinity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) are powerful techniques for target discovery. In a typical CCCP experiment, the compound of interest, this compound, would be chemically modified to incorporate a linker and an affinity tag (like biotin). This modified compound, or "probe," is then incubated with cell lysates or living cells. The probe binds to its protein targets, and the entire complex is then captured using an affinity matrix (e.g., streptavidin beads). After washing away non-specifically bound proteins, the target proteins are identified using mass spectrometry. No such studies have been published for this compound.

Label-Free Target Identification Techniques (e.g., Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA))

Label-free methods circumvent the need to chemically modify the compound, which can sometimes alter its biological activity.

Drug Affinity Responsive Target Stability (DARTS) works on the principle that a protein becomes more resistant to proteolysis when it is bound to a small molecule ligand. In this method, cell lysate is treated with the compound and then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be less digested compared to other proteins. The protected proteins are then identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) is based on the concept that a protein's thermal stability increases upon ligand binding. Cells or cell lysates are treated with the compound and then heated to various temperatures. The soluble fraction of proteins is then analyzed. The target protein will remain soluble at higher temperatures in the presence of the compound compared to the control.

No published data from DARTS or CETSA experiments involving this compound are available.

Genetic and Genomic Screening Approaches for Target Deconvolution (e.g., CRISPR-based screens, Gene Knockout/Knockdown)

Genetic screening methods can identify genes that are essential for a compound's activity, thereby pointing to its target or pathway. For instance, a genome-wide CRISPR-Cas9 screen could be performed where a library of cells, each with a different gene knocked out, is treated with this compound. Cells that become resistant to the compound's effects likely have a knockout in a gene that is critical for its mechanism of action, such as the gene encoding the direct target protein or a key component of its signaling pathway. There is no information available on such genetic screens being performed with this compound.

Investigation of Cellular Pathways and Signaling Networks (In Vitro)

Once a target is identified, subsequent in vitro studies are necessary to understand how the interaction between the compound and its target affects cellular signaling. These studies often involve treating cultured cells with the compound and measuring changes in downstream events. This can include techniques like Western blotting to detect changes in protein phosphorylation, reporter gene assays to measure transcription factor activity, or high-content imaging to observe changes in cellular morphology or protein localization. Without an identified target for this compound, investigations into its effects on specific cellular pathways have not been reported.

Structure Activity Relationship Sar Studies for 6 3,4 Difluorophenyl Pyridazin 3 Ol and Its Analogs

Systematic Modification of the 3,4-Difluorophenyl Moiety and its Impact on Activity

The 6-aryl substituent is a critical determinant of activity in the pyridazinone class. nih.gov Modifications to the 3,4-difluorophenyl ring of the parent compound, including altering the position of the fluorine atoms or replacing them entirely, have profound effects on the molecule's biological activity.

Positional Isomerism of Fluorine Substituents

The placement of fluorine atoms on the phenyl ring significantly influences the electronic properties and conformation of the molecule, which in turn affects its binding affinity to target proteins. While direct comparative studies on positional isomers of 6-(difluorophenyl)pyridazin-3-ol are not extensively detailed in the available literature, SAR principles suggest that moving the fluorine atoms from the 3,4-positions to other locations, such as 2,4- or 2,6-, would alter the molecule's dipole moment and its ability to form specific electrostatic interactions. For instance, a 2-fluoro substitution can induce a conformational twist in the phenyl ring relative to the pyridazinone core, which can either enhance or diminish activity depending on the topology of the target's binding site. The 3,4-difluoro substitution pattern is often utilized in kinase inhibitors, suggesting this specific arrangement is favorable for interaction with certain ATP-binding pockets. researchgate.netacs.org

Replacement with Other Halogens and Aromatic Rings

Replacing the fluorine atoms with other halogens (chlorine, bromine) or substituting the entire difluorophenyl ring with other aromatic or heteroaromatic systems is a common strategy to probe the steric and electronic requirements of the target binding site. Studies on related pyridazinone series have shown that the nature of the substituent at this position is critical for activity.

For example, in a series of 5-benzyl-3-phenyl-pyridazinone derivatives evaluated for anti-inflammatory activity, the substitution on the phenyl ring at the 3-position (analogous to the 6-position in the title compound) had a significant impact on potency. The presence of chloro or fluoro substituents was found to be favorable for activity. nih.gov

Table 1: Impact of 6-Aryl Substitution on In Vitro Activity of Pyridazinone Analogs

| Compound ID | 6-Aryl Substituent | Activity (EC50 in µM) |

| A | 4-Methylphenyl | 1.907 |

| B | 4-Methoxyphenyl | 0.2039 |

| C | 4-Chlorophenyl | 0.0715 |

| D | 4-Bromophenyl | 0.0291 |

Note: Data is illustrative of SAR principles in 6-arylpyridazinones and is derived from a series of vasorelaxant analogs. nih.gov The activity measure is EC50, where a lower value indicates higher potency.

This data illustrates a clear trend where electron-withdrawing and more polarizable halogens at the 4-position of the phenyl ring enhance potency. The activity increases in the order: Methyl < Methoxy < Chloro < Bromo. This suggests that both electronic effects and the size of the substituent play a role in the interaction with the biological target. nih.gov Replacing the phenyl ring with other heterocycles like thienyl or pyridyl groups can also modulate activity by introducing different hydrogen bonding capabilities and steric profiles. sarpublication.com

Substituent Effects on the Pyridazin-3-ol Core

The pyridazin-3-ol core is not merely a scaffold but an active pharmacophoric element. Its properties, including tautomeric equilibrium and the potential for substitution on its nitrogen atoms, are pivotal for biological activity.

Influence of Hydroxyl Group Tautomerism (Keto-Enol)

The 6-(3,4-Difluorophenyl)pyridazin-3-ol exists in a tautomeric equilibrium with its keto form, 6-(3,4-Difluorophenyl)pyridazin-3(2H)-one. For pyridazin-3-ones, the equilibrium strongly favors the more stable keto (oxo) form. This tautomeric preference is crucial as it dictates the molecule's hydrogen bonding pattern. The keto form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are key features for interacting with amino acid residues in a protein's active site, such as forming hydrogen bonds with the hinge region of kinases. scienceopen.com The ability to exist in this specific tautomeric form is often essential for the observed biological activity.

Modification of the Pyridazine (B1198779) Nitrogen Atoms

The nitrogen atom at the 2-position of the pyridazin-3(2H)-one ring is a common site for modification. Alkylation or acylation at this position can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, and can introduce new vectors for interaction with the target.

Correlation of Structural Properties with In Vitro Efficacy and Selectivity

Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com For pyridazinone derivatives, properties such as lipophilicity, electronic character, and steric profile are key determinants of in vitro efficacy and selectivity.

Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical parameter. A compound must have sufficient lipophilicity to cross cell membranes and reach its target, but excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity. QSAR models often show a parabolic relationship between logP and activity, indicating an optimal range for this property. nih.govuobasrah.edu.iq

Electronic effects of substituents on the aryl ring are also crucial. These are often quantified by the Hammett constant (σ), which describes the electron-withdrawing or electron-donating ability of a substituent. In many series of enzyme inhibitors, a positive correlation with electron-withdrawing groups is observed, suggesting that a more electron-poor aryl ring enhances binding, possibly through π-π stacking or other electronic interactions. nih.gov

Steric parameters, such as molar refractivity (MR) or Taft steric parameters, describe the size and shape of substituents. These factors are critical for ensuring a proper fit within the often-constrained space of a protein's active site.

Table 2: Illustrative Correlation of Physicochemical Properties with Biological Activity

| Compound ID | Substituent (R) | Lipophilicity (logP) | Electronic (σ) | In Vitro Activity (log 1/IC50) |

| 1 | -H | 2.1 | 0.00 | 5.4 |

| 2 | -Cl | 2.8 | +0.23 | 6.1 |

| 3 | -CH3 | 2.6 | -0.17 | 5.7 |

| 4 | -NO2 | 2.0 | +0.78 | 6.5 |

Note: This table is a hypothetical representation to illustrate QSAR principles. It shows how increasing the electron-withdrawing character (higher σ) of a substituent 'R' on a hypothetical core could correlate with higher in vitro activity (higher log 1/IC50), while lipophilicity (logP) also plays a role.

While a specific QSAR model for this compound analogs is not detailed in the available literature, studies on related diaryl urea (B33335) derivatives and other kinase inhibitors confirm that electronic and steric descriptors are key predictors of inhibitory activity. scirp.org These models are invaluable for rationally designing new analogs with improved potency and selectivity.

Derivation of Pharmacophoric Models from SAR Data

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The generation of a pharmacophoric model is a critical step in modern drug discovery, often facilitated by computational tools and grounded in empirical SAR data. For the this compound scaffold, the derivation of such a model involves a systematic analysis of how structural modifications across a series of analogs impact their biological potency.

The process begins with the alignment of a set of active analogs, superimposing them to identify common chemical functionalities that are spatially conserved. This alignment is guided by the SAR data, which indicates which structural features are critical for activity. For instance, if the data reveals that a hydrogen bond donor at a specific position is essential for high potency, this feature will be a cornerstone of the resulting pharmacophore.

Based on the analysis of SAR data for a series of 6-arylpyridazin-3-ol derivatives, a hypothetical pharmacophoric model can be proposed. This model typically includes several key features:

A Hydrogen Bond Donor (HBD): The hydroxyl group at the 3-position of the pyridazinone ring is a crucial hydrogen bond donor. SAR data consistently shows that removal or substitution of this group leads to a significant loss of activity, highlighting its importance in anchoring the molecule to the target protein.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridazinone ring often acts as a hydrogen bond acceptor, contributing to the binding affinity.

An Aromatic Ring (AR): The 6-phenyl substituent is a key feature, often involved in π-π stacking or hydrophobic interactions with the target. The substitution pattern on this ring is critical for modulating activity.

Hydrophobic Features (HY): The difluoro-substitution on the phenyl ring contributes to the hydrophobic character of the molecule, which can be crucial for entering hydrophobic pockets within the binding site.

The spatial arrangement of these features is paramount. A valid pharmacophoric model will define the precise distances and angles between these essential elements. For example, the distance between the hydrogen bond donor and the center of the aromatic ring will be a critical parameter.

To illustrate the derivation process, consider the following hypothetical SAR data for a series of analogs of this compound:

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

|---|---|---|---|

| 1 | F | F | 15 |

| 2 | H | F | 50 |

| 3 | F | H | 45 |

| 4 | Cl | Cl | 25 |

| 5 | H | H | 150 |

| 6 | OCH3 | H | 200 |

From this data, several key insights can be drawn to build a pharmacophore:

The high activity of compound 1 (this compound) suggests that the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring is beneficial for potency. This points to the importance of specific electronic and hydrophobic properties in this region.

The reduced activity of compounds 2 , 3 , and 5 indicates that both fluorine atoms contribute to the optimal interaction, likely through a combination of electronic effects and creating a specific hydrophobic surface.

The activity of the dichloro-analog (4 ) being comparable to the difluoro-analog suggests that a halogen-induced electronic and steric profile in that region is a key pharmacophoric feature.

The significantly lower activity of the methoxy-substituted analog (6 ) implies that bulky or electron-donating groups at this position are detrimental, refining the steric and electronic requirements of the pharmacophore.

These observations, when translated into a 3D model, would define a pharmacophore with a hydrogen bond donor from the pyridazin-3-ol, an aromatic ring feature corresponding to the 6-phenyl group, and a specific hydrophobic and electron-withdrawing region defined by the di-halogen substitution pattern. This model can then be used in virtual screening campaigns to identify novel compounds with the potential for similar biological activity, accelerating the discovery of new drug candidates.

Advanced Binding Interaction Analysis with Biological Macromolecules

X-ray Protein Crystallography of 6-(3,4-Difluorophenyl)pyridazin-3-ol-Protein Complexes

X-ray crystallography is a premier technique for providing a high-resolution, three-dimensional structure of a protein-ligand complex at the atomic level. nih.govspringernature.com This structural information is invaluable for elucidating the precise binding mode of an inhibitor and guiding structure-based drug design efforts. youtube.comnih.gov The process involves generating a crystal of the target protein in complex with this compound and then diffracting X-rays off the crystal to determine the arrangement of atoms. youtube.com

Co-crystallization and Ligand Soaking Techniques for Complex Formation

Obtaining a crystal of the protein-ligand complex is the first critical step and can be achieved primarily through two methods: co-crystallization and ligand soaking. nih.govnih.gov

Co-crystallization: In this method, the purified target protein is incubated with this compound to allow complex formation in solution before crystallization trials are initiated. nih.govresearchgate.net This approach is often preferred when the ligand induces a significant conformational change in the protein upon binding or when the ligand is poorly soluble. nih.govcreative-biostructure.com The pre-formed complex is then subjected to a wide range of crystallization screening conditions to find the optimal environment for crystal growth. domainex.co.uk Challenges in co-crystallization can arise from the need to re-optimize crystallization conditions for each new complex. creative-biostructure.com

Ligand Soaking: This technique involves growing crystals of the apo-protein (the protein without the ligand) first. nih.govresearchgate.net These pre-formed crystals are then transferred to a solution containing this compound, allowing the compound to diffuse through the solvent channels of the crystal and into the binding site. creative-biostructure.comoup.com Soaking is often simpler and less resource-intensive than co-crystallization, as established apo-crystal conditions can be used. nih.gov However, its success depends on the crystal packing not obstructing the active site and the ligand being sufficiently soluble in the soaking solution. creative-biostructure.comoup.com The crystal lattice can sometimes restrict protein conformational changes that would normally occur upon ligand binding in solution. oup.com

| Technique | Description | Advantages | Disadvantages |

| Co-crystallization | The protein and ligand are mixed to form a complex prior to crystallization. nih.gov | Allows for significant protein conformational changes upon ligand binding. nih.gov | Requires optimization of crystallization conditions for each complex; can be time and resource-intensive. creative-biostructure.com |

| Ligand Soaking | Pre-grown apo-protein crystals are soaked in a ligand-containing solution. oup.com | Simpler and faster if apo-crystals are available; uses less protein. nih.govnih.gov | Crystal lattice may restrict conformational changes; ligand access to the binding site can be blocked. oup.com |

High-Resolution Elucidation of Ligand-Binding Pockets and Molecular Interactions

Once diffraction-quality crystals of the this compound-protein complex are obtained, X-ray diffraction data is collected. This data is processed to generate an electron density map of the complex. mdpi.comrsc.org The protein and ligand structures are then built into this map, providing a detailed, atomic-level view of the binding pocket. nih.gov

A high-resolution crystal structure would reveal the precise orientation and conformation of this compound within the active site. It would allow for the identification of key molecular interactions, such as:

Hydrogen Bonds: The pyridazin-3-ol moiety, with its hydrogen bond donor and acceptor capabilities, would likely form critical hydrogen bonds with backbone or side-chain residues of the protein.

Hydrophobic Interactions: The difluorophenyl ring would be expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Water-Mediated Interactions: The structure could reveal bridging water molecules that mediate interactions between the ligand and the protein. nih.gov

For example, in the analysis of kinase inhibitors, structures often show the inhibitor's heterocyclic core forming hydrogen bonds with the "hinge" region of the kinase, while other parts of the molecule extend into adjacent hydrophobic pockets. nih.govcambridge.org A similar pattern of interaction would be investigated for this compound.

Structural Basis for Ligand Specificity and Potency

The high-resolution structure provides a powerful tool for understanding the molecular basis of an inhibitor's potency and selectivity. nih.govresearchgate.net By comparing the binding pocket of the target protein with that of closely related off-target proteins, structural biologists can identify subtle differences in amino acid composition or conformation. cambridge.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. nih.goviitkgp.ac.in It provides a complete thermodynamic profile of the interaction between this compound and its target protein in a single experiment, without the need for labeling or immobilization. nih.govscilit.com

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein at a constant temperature. whiterose.ac.uk Each injection of the ligand leads to binding, which results in the release or absorption of heat. This heat change is measured with high sensitivity. As the protein becomes saturated with the ligand, the heat signal diminishes. The resulting data is plotted as heat per injection versus the molar ratio of ligand to protein.

Fitting this binding isotherm to a suitable model yields several key thermodynamic parameters:

Binding Affinity (KD): The dissociation constant, which is a measure of the binding strength.

Stoichiometry (n): The number of ligand molecules that bind to one protein molecule.

Enthalpy Change (ΔH): The measure of the heat released or absorbed upon binding, reflecting the changes in bonding energies. nih.gov

Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding. nih.gov

These parameters provide deep insight into the driving forces of the interaction. For example, a favorable (negative) enthalpy change often suggests strong hydrogen bonding and van der Waals interactions, while a favorable (positive) entropy change can be driven by the release of ordered water molecules from the binding interface (the hydrophobic effect). whiterose.ac.uk

| Parameter | Description | Information Gained |

| KD (Dissociation Constant) | Concentration of ligand at which half the protein binding sites are occupied. | Strength of the binding interaction (lower KD = stronger binding). |

| n (Stoichiometry) | Molar ratio of ligand to protein at saturation. | Defines the binding model (e.g., 1:1, 2:1). |

| ΔH (Enthalpy Change) | Heat released or absorbed during binding. | Contribution of bond formation/breakage to binding energy. nih.gov |

| ΔS (Entropy Change) | Change in the randomness or disorder of the system. | Contribution of hydrophobic effects and conformational changes. nih.gov |

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that provides real-time data on the kinetics of molecular interactions. nih.gov It is used to determine the rates at which a ligand associates with and dissociates from its target, offering a dynamic view of the binding event that complements the thermodynamic data from ITC. nih.gov

In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. bioradiations.com A solution containing this compound (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in resonance units (RU).

The experiment consists of several phases:

Association: The analyte solution is flowed over the sensor chip, and the binding is observed as an increase in the SPR signal over time.

Equilibrium: The system reaches a steady state where the rate of association equals the rate of dissociation.

Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the ligand from the protein is monitored as a decrease in the SPR signal over time.

By analyzing the sensorgrams from a series of analyte concentrations, two critical kinetic parameters can be determined:

Association Rate Constant (kon or ka): Measures how quickly the ligand binds to the target.

Dissociation Rate Constant (koff or kd): Measures how quickly the ligand dissociates from the target.

The equilibrium dissociation constant (KD) can be calculated as the ratio of these rate constants (koff/kon), providing an affinity value that can be compared with data from ITC. biaffin.com Understanding the kinetics is crucial for drug development; for example, a compound with a slow dissociation rate (a long residence time on the target) may exhibit a more durable pharmacological effect. nih.gov

| Parameter | Description | Significance |

| kon (Association Rate) | The rate at which the protein-ligand complex is formed. | Reflects how quickly the compound finds and binds to its target. |

| koff (Dissociation Rate) | The rate at which the protein-ligand complex breaks apart. | Indicates the residence time of the compound on its target; a slow koff is often desirable. |

| KD (Dissociation Constant) | The ratio of koff/kon. | A measure of binding affinity, providing a kinetic-based confirmation of thermodynamic measurements. biaffin.com |

Future Research Directions

Rational Design of Next-Generation Analogs with Optimized Molecular Interaction Profiles

The rational design of new analogs based on the 6-(3,4-Difluorophenyl)pyridazin-3-ol scaffold is a critical next step. This process involves leveraging computational chemistry and structure-activity relationship (SAR) data to systematically modify the molecule for improved potency, selectivity, and pharmacokinetic properties.

Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Techniques like scaffold hopping can be employed to replace the core pyridazinone ring with other heterocyclic frameworks, potentially uncovering novel intellectual property and improved drug-like characteristics. nih.govnih.gov Bioisosteric replacement of the difluorophenyl group with other substituted aryl or heteroaryl rings could fine-tune binding interactions with target proteins.

Molecular Docking and Dynamics Simulations: In silico molecular docking studies can predict the binding modes of newly designed analogs within the active site of a biological target. researchgate.net For instance, docking studies of other pyridazinone derivatives have provided insights into their binding with enzymes like VEGFR-2 and monoamine oxidase-B (MAO-B). nih.govresearchgate.net Similar approaches for this compound would guide modifications to maximize hydrogen bonding, hydrophobic, and halogen-bonding interactions, thereby enhancing binding affinity.

Fragment-Based Growth: Utilizing a fragment-based approach, small chemical fragments can be computationally "grown" from the core structure to explore and occupy additional pockets within the target's binding site, leading to analogs with significantly increased potency. nih.gov

| Design Strategy | Objective | Computational Tool | Potential Outcome |

| Aryl Ring Modification | Enhance binding affinity and selectivity. | Molecular Docking | Analogs with improved inhibitory constants (Ki) or IC50 values. |

| Pyridazinone Core Substitution | Modulate pharmacokinetic properties (ADME). | QSAR Models | Derivatives with better oral bioavailability and metabolic stability. |

| Side Chain Extension | Explore additional binding pockets. | Fragment-Based Ligand Growth | Novel compounds with unique interaction profiles and higher potency. |

Exploration of Novel Biological Targets and Therapeutic Areas Based on Mechanistic Insights

While the pyridazinone class is known for a range of activities, the specific biological targets of this compound are not fully elucidated. A thorough investigation into its mechanism of action is essential for identifying novel therapeutic applications.

Pyridazinone derivatives have been reported to inhibit a variety of enzymes and receptors, suggesting potential avenues for exploration: